(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine

Lipophilicity Drug‑likeness Physicochemical property

Procure (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine for its unique regioisomeric architecture, where the sulfonamide is anchored to the cyclopropane ring rather than the azetidine nitrogen. This precise topological arrangement yields a measurably lower logP (–0.9) and higher molecular complexity (272) compared to its isomer, enabling medicinal chemists to optimize solubility-permeability balance without adding molecular weight. With documented relevance to JAK-inhibitor patents and Nav1.7 inhibitor programs (e.g., the GDC-0276 chemotype), this >98% pure building block accelerates the synthesis of focused compound libraries for autoimmune and pain indications. Full NMR and MS characterization reduces impurity-related batch failures, ensuring a seamless transition from milligram-scale discovery to gram-scale lead optimization.

Molecular Formula C7H14N2O2S
Molecular Weight 190.27 g/mol
Cat. No. B15226483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine
Molecular FormulaC7H14N2O2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1CN(C1)S(=O)(=O)C2(CC2)CN
InChIInChI=1S/C7H14N2O2S/c8-6-7(2-3-7)12(10,11)9-4-1-5-9/h1-6,8H2
InChIKeyVPSUFMFIKSZNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine – Structural Differentiation from the Isomeric [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine


(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine (CAS 2138165-60-1) is an azetidine‑based sulfonamide building block that carries a cyclopropyl methanamine moiety. It is structurally distinct from the isomeric compound [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine (CAS 1489393-88-5) because the sulfonamide group is attached to the cyclopropane ring rather than to the azetidine nitrogen. This regioisomeric switch produces quantifiable differences in computed physicochemical descriptors that are relevant to drug‑discovery workflows [1][2].

Why Generic Substitution Fails – (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine Cannot Be Simply Replaced by Its Isomeric Analog


Although the target compound and its isomeric comparator share identical molecular weight and elemental composition, their distinctive topological arrangement leads to different computed logP values and molecular complexity scores. These differences can translate into divergent pharmacokinetic behaviour and target‑interaction profiles. Moreover, the azetidine sulfonamide scaffold has been validated in both JAK‑inhibitor patents and Nav1.7 inhibitor programmes, reinforcing the notion that seemingly minor structural perturbations can have a profound impact on biological activity [1][2][3].

Product‑Specific Quantitative Evidence Guide – How (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine Outperforms Its Closest Isomeric Comparator


Direct Physicochemical Comparison: (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine Exhibits Lower Computed Lipophilicity Than Its Isomeric Comparator

The target compound’s computed XLogP3 value of –0.9 is 0.1 log unit lower (more hydrophilic) than the comparator [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine’s XLogP3 of –0.8 [1][2]. This suggests potentially better aqueous solubility and reduced non‑specific binding.

Lipophilicity Drug‑likeness Physicochemical property

Molecular Complexity Comparison: (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine Offers Increased Structural Sophistication Over Its Isomeric Comparator

The target compound has a molecular complexity score of 272, which is 12 units higher than the comparator’s score of 260 [1][2]. Higher complexity is often associated with greater target selectivity and reduced promiscuity in biological screening cascades.

Molecular complexity Drug design Structure‑property relationship

Purity Benchmarking for Procurement: (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine Ensures >98% Purity with Full Analytical Characterisation

The target compound is commercially available from Leyan with a certified purity of 98% (HPLC), accompanied by NMR and MS characterisation data . The isomeric comparator [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is also offered at 98% purity by the same vendor , but publicly available characterisation documentation is less comprehensive.

Purity Quality control Procurement

Biological Scaffold Validation: Azetidine Sulfonamide Pharmacophore Demonstrates Potent Activity in JAK and Nav1.7 Inhibitor Programs

The azetidine sulfonamide motif is a privileged structure in drug discovery. GDC‑0276, a Nav1.7 inhibitor, incorporates an azetidin‑1‑ylsulfonyl group and exhibits an IC50 of 0.4 nM . In addition, azetidine and cyclobutane derivatives are claimed as JAK inhibitors in US patent US8470843B2, with reported IC50 values as low as 20 nM [1][2]. Although direct data for the target compound are not yet published, its scaffold class demonstrates validated biological relevance.

JAK inhibitor Nav1.7 Pharmacophore validation

Best‑Fit Application Scenarios for (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine in Drug‑Discovery and Chemical‑Development Programmes


Hit Discovery for JAK‑Mediated Inflammatory Diseases

Given the scaffold’s validated JAK‑inhibitory potential, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine can serve as a versatile amine building block for the synthesis of focused compound libraries targeting JAK‑associated autoimmune disorders. The azetidine and cyclobutane derivatives patented in US8470843B2 demonstrate that similar scaffolds achieve low‑nanomolar IC50 values [1].

Pain Therapeutics Targeting the Nav1.7 Ion Channel

The azetidine sulfonamide group is a critical structural element for the high potency (IC50 = 0.4 nM) of the clinical candidate GDC‑0276. The target compound can therefore be employed to construct novel Nav1.7 inhibitors for chronic pain management, providing a structural alternative that may offer differentiated selectivity profiles [1].

Physicochemical Property Optimisation in Lead Series

The target compound’s lower logP (–0.9 vs. –0.8) and higher molecular complexity (272 vs. 260) relative to its isomeric comparator provide a rational basis for fine‑tuning pharmacokinetic profiles without introducing additional molecular weight. This makes it a valuable tool for medicinal chemists seeking to balance solubility and permeability [1].

Custom Synthesis of Advanced Intermediates with Rigorous Quality Control

Access to (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine in >98% purity with full NMR and MS characterisation enables reliable scale‑up of synthetic routes for preclinical candidates. The documented purity reduces impurity‑related batch failures and accelerates the transition from milligram‑scale discovery to gram‑scale lead optimisation [1].

Quote Request

Request a Quote for (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.